4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol
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Overview
Description
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further connected to a cyclohexyl group substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the formation of a cyclohexyl intermediate through a Friedel-Crafts alkylation reaction. This reaction uses cyclohexanone and phenylmagnesium bromide (Grignard reagent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The cyclohexyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxyl group.
Coupling Reaction: The final step involves a coupling reaction between the hydroxylated cyclohexyl intermediate and phenol in the presence of a base such as sodium hydroxide (NaOH) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Alcohols, cyclohexanols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound may also affect signaling pathways by altering the activity of key regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): 4,4’-Isopropylidenediphenol, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Dihydroxydiphenylmethane, used in the production of epoxy resins and coatings.
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is unique due to its cyclohexyl core, which imparts distinct steric and electronic properties compared to other bisphenols. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
141550-80-3 |
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Molecular Formula |
C24H24O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-phenylcyclohexyl]phenol |
InChI |
InChI=1S/C24H24O2/c25-21-13-9-19(10-14-21)24(20-11-15-22(26)16-12-20)17-5-4-8-23(24)18-6-2-1-3-7-18/h1-3,6-7,9-16,23,25-26H,4-5,8,17H2 |
InChI Key |
XPFDJZRVTTUPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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